5-fluoro-4-(4-morpholinyl)-N-2-pyridinyl-2-pyrimidinamine
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Overview
Description
5-fluoro-4-(4-morpholinyl)-N-2-pyridinyl-2-pyrimidinamine, also known as FMN2P, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. FMN2P is a small molecule that belongs to the class of kinase inhibitors. Kinases are enzymes that play a crucial role in the regulation of cell growth and division, and their dysregulation is often associated with the development of cancer. FMN2P has been shown to inhibit the activity of certain kinases, making it a promising candidate for the development of new cancer therapies.
Mechanism of Action
5-fluoro-4-(4-morpholinyl)-N-2-pyridinyl-2-pyrimidinamine works by inhibiting the activity of certain kinases, which are enzymes that play a crucial role in the regulation of cell growth and division. Specifically, this compound targets kinases that are overexpressed or mutated in cancer cells, leading to the inhibition of their activity and ultimately resulting in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its inhibition of kinases. By inhibiting the activity of certain kinases, this compound can alter the signaling pathways that are involved in the regulation of cell growth and division. This can lead to a variety of effects, including the suppression of cancer cell growth and proliferation, as well as the enhancement of the efficacy of other cancer treatments.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-fluoro-4-(4-morpholinyl)-N-2-pyridinyl-2-pyrimidinamine for lab experiments is its specificity for certain kinases. This makes it a valuable tool for studying the role of these kinases in cancer development and progression. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Future Directions
There are several potential future directions for research on 5-fluoro-4-(4-morpholinyl)-N-2-pyridinyl-2-pyrimidinamine. One area of interest is the development of new cancer therapies that target specific kinases using this compound or related compounds. Another potential direction is the investigation of the mechanisms underlying this compound's effects on cancer cells, including its interactions with other signaling pathways and cellular processes. Additionally, further research is needed to fully understand the potential risks and benefits of this compound for cancer treatment and to optimize its use in clinical settings.
Synthesis Methods
The synthesis of 5-fluoro-4-(4-morpholinyl)-N-2-pyridinyl-2-pyrimidinamine involves a multi-step process that begins with the reaction of 2-chloro-5-fluoropyridine with 4-morpholinecarboxylic acid to yield 5-fluoro-2-(4-morpholinyl)pyridine-4-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 2-aminopyrimidine to produce this compound.
Scientific Research Applications
5-fluoro-4-(4-morpholinyl)-N-2-pyridinyl-2-pyrimidinamine has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of several kinases that are involved in the development and progression of various types of cancer, including lung cancer, breast cancer, and leukemia. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Properties
IUPAC Name |
5-fluoro-4-morpholin-4-yl-N-pyridin-2-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O/c14-10-9-16-13(17-11-3-1-2-4-15-11)18-12(10)19-5-7-20-8-6-19/h1-4,9H,5-8H2,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLJFMFPPWBTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2F)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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